molecular formula C10H12FNO2 B1470378 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-fluoroethan-1-amine CAS No. 1553762-16-5

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-fluoroethan-1-amine

Cat. No.: B1470378
CAS No.: 1553762-16-5
M. Wt: 197.21 g/mol
InChI Key: OKVYHLJDBBXIQK-UHFFFAOYSA-N
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Description

The compound “2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-fluoroethan-1-amine” is a chemical compound with a complex structure. It contains a benzodioxin group, which is a type of organic compound that consists of two oxygen atoms and a benzene ring . The compound also contains a fluoroethan-1-amine group, which includes a fluorine atom and an amine group .


Synthesis Analysis

The synthesis of such compounds often involves complex chemical reactions. For instance, the synthesis of related compounds has been reported to start with the reaction of N-2,3-dihydrobenzo[1,4]-dioxin-6-amine with other reagents in the presence of a base .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The benzodioxin group consists of a benzene ring fused with a dioxin ring, which itself contains two oxygen atoms . The fluoroethan-1-amine group contains a fluorine atom and an amine group .


Chemical Reactions Analysis

The compound “this compound” can participate in various chemical reactions due to the presence of reactive functional groups. For example, the amine group can participate in reactions with acids to form amides.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For example, the presence of the fluorine atom could influence the compound’s reactivity and stability .

Properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluoroethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c11-8(6-12)7-1-2-9-10(5-7)14-4-3-13-9/h1-2,5,8H,3-4,6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKVYHLJDBBXIQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-fluoroethan-1-amine
Reactant of Route 2
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-fluoroethan-1-amine
Reactant of Route 3
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-fluoroethan-1-amine
Reactant of Route 4
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-fluoroethan-1-amine
Reactant of Route 5
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-fluoroethan-1-amine
Reactant of Route 6
Reactant of Route 6
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-fluoroethan-1-amine

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